(5-Chlorothiophen-3-YL)methanol

Description

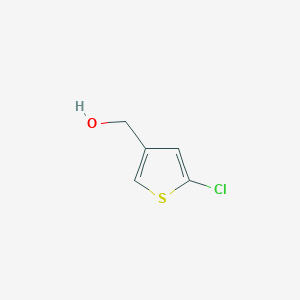

Structure

3D Structure

Properties

IUPAC Name |

(5-chlorothiophen-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJCDMSXITBOXRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608851 | |

| Record name | (5-Chlorothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73919-87-6 | |

| Record name | (5-Chlorothiophen-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Chlorothiophen-3-YL)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (5-Chlorothiophen-3-YL)methanol

Introduction: Heterocyclic compounds, particularly those containing thiophene rings, are cornerstones in the field of medicinal chemistry and drug discovery. Their unique electronic properties and ability to act as bioisosteres for phenyl groups make them privileged scaffolds in the design of novel therapeutic agents. The introduction of substituents, such as chlorine and a hydroxymethyl group, further functionalizes the thiophene core, creating versatile intermediates ripe for molecular elaboration. This guide provides a comprehensive technical overview of this compound, a key building block for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential applications, offering field-proven insights grounded in authoritative chemical principles.

Chapter 1: Physicochemical & Structural Properties

This compound is an organic compound featuring a thiophene ring substituted at the 5-position with a chlorine atom and at the 3-position with a hydroxymethyl group. The chlorine atom, being electronegative, acts as an electron-withdrawing group, which influences the electron density distribution and reactivity of the thiophene ring.[1] The primary alcohol functional group provides a key handle for a wide array of subsequent chemical transformations.

Structural and Identity Data

Below is a summary of the key identification and structural parameters for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [] |

| CAS Number | 73919-87-6 | [] |

| Molecular Formula | C₅H₅ClOS | [][3] |

| Molecular Weight | 148.61 g/mol | [][3] |

| Canonical SMILES | C1=C(SC=C1CO)Cl | [3] |

| InChI Key | RJCDMSXITBOXRL-UHFFFAOYSA-N | [][3] |

// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; S1 [label="S"]; Cl1 [label="Cl"]; C5 [label="CH₂OH"];

// Position nodes C1 -- C2 [label="", len=1.5]; C2 -- S1 [label="", len=1.5]; S1 -- C3 [label="", len=1.5]; C3 -- C4 [label="", len=1.5]; C4 -- C1 [label="", len=1.5]; C3 -- Cl1 [label="", len=1.5]; C1 -- C5 [label="", len=1.5];

// Double bonds (not directly supported, represented by structure) // Thiophene structure is implied by connectivity

// Invisible nodes for positioning labels pos2 [label="H", pos="0.5,2.0!", shape=none]; pos4 [label="H", pos="3.0,2.0!", shape=none];

} Caption: 2D Structure of this compound.

Physical Properties

While specific, experimentally verified melting and boiling points are not consistently reported in the literature, the physical state is generally described as a colorless to pale yellow liquid or a low-melting-point solid.[1]

| Property | Description | Source |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | [1] |

| Solubility | Poor solubility in water. Soluble in common organic solvents such as ethanol, acetone, ether, dichloromethane, and chloroform. | [1] |

| Density | Expected to be slightly higher than water. | [1] |

| Volatility | Possesses a degree of volatility that increases with temperature. | [1] |

Chapter 2: Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound. While a publicly available, peer-reviewed spectrum was not identified, the expected NMR and IR signatures can be reliably predicted based on established principles of organic spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

The proton (¹H) and carbon (¹³C) NMR spectra are definitive for structural elucidation. The following are predicted chemical shifts (in ppm) in a standard solvent like CDCl₃, referenced to TMS at 0 ppm.[4][5]

¹H NMR Spectrum (Predicted):

-

δ ~7.1-7.3 ppm (d, 1H): Thiophene ring proton at C4 (H-4), appearing as a doublet due to coupling with H-2.

-

δ ~6.9-7.1 ppm (d, 1H): Thiophene ring proton at C2 (H-2), appearing as a doublet due to coupling with H-4.

-

δ ~4.7 ppm (s, 2H): Methylene protons (-CH₂OH) of the hydroxymethyl group. The singlet nature arises from the absence of adjacent protons.

-

δ ~1.5-2.5 ppm (s, 1H, broad): Hydroxyl proton (-OH). This peak is often broad and its position is highly dependent on concentration and solvent.

¹³C NMR Spectrum (Predicted): [6]

-

δ ~140-145 ppm: Quaternary thiophene carbon at C3, bonded to the hydroxymethyl group.

-

δ ~125-130 ppm: Quaternary thiophene carbon at C5, bonded to the chlorine atom.

-

δ ~124-128 ppm: Thiophene carbon at C4.

-

δ ~121-125 ppm: Thiophene carbon at C2.

-

δ ~60-65 ppm: Methylene carbon (-CH₂OH) of the hydroxymethyl group.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.

-

~3200-3500 cm⁻¹ (broad): O-H stretching vibration from the alcohol group.

-

~2850-2960 cm⁻¹: C-H stretching vibrations from the methylene and thiophene ring C-H bonds.

-

~1400-1500 cm⁻¹: C=C stretching vibrations within the aromatic thiophene ring.

-

~1000-1050 cm⁻¹: C-O stretching vibration of the primary alcohol.

-

~700-800 cm⁻¹: C-Cl stretching vibration.

Chapter 3: Synthesis and Purification

The most direct and common synthetic route to this compound is through the chemoselective reduction of a suitable carbonyl precursor, such as 5-chlorothiophene-3-carbaldehyde or 5-chlorothiophene-3-carboxylic acid. The reduction of the aldehyde is generally preferred as it can be accomplished under mild conditions with high yields.

Experimental Protocol: Synthesis via Aldehyde Reduction

This protocol describes a standard laboratory procedure for the synthesis of this compound from 5-chlorothiophene-3-carbaldehyde.[7][8]

Materials:

-

5-Chlorothiophene-3-carbaldehyde (1.0 eq)

-

Sodium borohydride (NaBH₄) (1.1 eq)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 5-chlorothiophene-3-carbaldehyde (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add sodium borohydride (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 10 °C. The causality for slow, portion-wise addition is to control the exothermic reaction and prevent runaway hydrogen gas evolution.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

-

Quenching: Carefully quench the reaction by slowly adding 1M HCl at 0 °C until the bubbling ceases and the pH is slightly acidic. This step neutralizes the excess NaBH₄ and the resulting borate esters.

-

Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane (DCM) and transfer to a separatory funnel. Extract the aqueous layer with DCM (3x). The organic layers contain the desired product.

-

Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution (to remove any residual acid) and brine (to aid in drying).

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, then filter to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify further using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to obtain pure this compound.

Chapter 4: Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by its primary alcohol function and the substituted thiophene ring.

-

Reactions of the Hydroxymethyl Group: The primary alcohol is a versatile functional group that can undergo a wide range of transformations:

-

Oxidation: Can be oxidized back to the aldehyde using mild reagents (e.g., PCC, DMP) or to the carboxylic acid using stronger oxidizing agents (e.g., KMnO₄, Jones reagent).

-

Etherification: Can be converted to ethers, such as methyl or benzyl ethers, under Williamson ether synthesis conditions (e.g., NaH, alkyl halide) or other methods.[9]

-

Esterification: Reacts with carboxylic acids (Fischer esterification) or acyl chlorides to form esters.

-

Halogenation: The hydroxyl group can be replaced by a halogen (e.g., using SOCl₂, PBr₃) to form the corresponding halomethylthiophene, a reactive alkylating agent.

-

-

Reactions of the Thiophene Ring:

-

Electrophilic Aromatic Substitution: The thiophene ring can undergo electrophilic substitution (e.g., nitration, halogenation, acylation), although the presence of the electron-withdrawing chlorine atom will deactivate the ring and direct incoming electrophiles.

-

Metal-Catalyzed Cross-Coupling: The C-Cl bond can participate in cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the introduction of aryl, alkyl, or amino groups at the C5 position. This is a powerful method for building molecular complexity.

-

Chapter 5: Applications in Drug Discovery & Medicinal Chemistry

Chlorothiophene derivatives are valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs). Thiophene rings are often used as bioisosteres for benzene rings, offering modulated metabolic stability and solubility profiles. The chloro-substituent can enhance binding affinity through halogen bonding or by blocking a site of metabolism.

While specific, publicly documented syntheses using this compound as a direct starting material are not widespread, its utility can be inferred from its structure. It serves as an ideal precursor for compounds where a (5-chloro-3-thienyl)methyl moiety is required. For instance, after converting the alcohol to a leaving group (e.g., mesylate or halide), it can be used to alkylate amines, phenols, or other nucleophiles to build more complex drug candidates.

Several important drugs contain a chlorothiophene core, highlighting the importance of intermediates like this one. For example:

-

Rivaroxaban: An anticoagulant, contains a 5-chlorothiophene-2-carboxamide moiety.[10][11]

-

Brinzolamide: An anti-glaucoma drug, is synthesized from a 3-acetyl-5-chlorothiophene-2-sulfonamide intermediate.[12]

The structural motif present in this compound makes it a highly relevant building block for the synthesis of analogues of these and other emerging therapeutic agents.

Chapter 6: Safety, Handling, and Storage

Hazard Identification (Anticipated):

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

-

Irritation: Likely to cause skin and serious eye irritation.

-

Organ Toxicity: As with many organic solvents and reagents, may cause respiratory irritation.

Recommended Handling Procedures:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.[14][15]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[16]

-

Avoid breathing vapors or mists.[14]

-

Wash hands thoroughly after handling.[15]

-

Keep away from heat, sparks, and open flames.

Storage:

-

Store in a tightly sealed, corrosion-resistant container.[1]

-

Keep in a cool, dry, and well-ventilated place.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its dual functionality—a reactive primary alcohol and a functionalized thiophene ring—provides a platform for extensive chemical modification. While detailed experimental data in the public domain is limited, its properties and reactivity can be confidently predicted from fundamental chemical principles. This guide provides the necessary technical foundation for researchers to safely handle, synthesize, and strategically employ this compound in the pursuit of novel chemical entities.

References

- Alchemist-chem.com. 5-Chlorothiophene-3-methanol | Properties, Uses, Safety Data & Supplier in China.

- Walsby, C. J., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development.

- Methanex Corporation. (2023). SAFETY DATA SHEET - Methanol.

- Chemsinn. 3-Acetyl-5-chlorothiophene-2-sulfonamide: A Key Intermediate in Pharmaceutical Synthesis.

- Methanex Corporation. (2024). SAFETY DATA SHEET - Methanol.

- YPF Quimica. (2023). HAZARD IDENTIFICATION - methanol.

- University of Wisconsin-Madison. Tables For Organic Structure Analysis.

- PubChemLite. This compound (C5H5ClOS).

- PubChem. 5-Chlorothiophene-3-carboxylic acid.

- MDPI. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

- Sathee Jee. Chemistry Methanol.

- Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.

- Methanex Corporation. (2022). SAFETY DATA SHEET - Methanol.

- INDOFINE Chemical Company, Inc. 5-CHLOROTHIOPHENE-3-CARBOXYLIC ACID.

- INDOFINE Chemical Company, Inc. 5-CHLOROTHIOPHENE-3-CARBOXALDEHYDE.

- National Center for Biotechnology Information. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Molecules.

- PubChem. 5-Chloro-2-thiophenecarboxylic acid.

- Google Patents. CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.

- Google Patents. CN102659757A - Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- PubChem. Methanol.

- PubChemLite. (2-chlorothiophen-3-yl)methanol (C5H5ClOS).

- PubChem. (2,5-Dibromothiophen-3-yl)methanol.

- Biological and Molecular Chemistry. Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes.

- Organic Chemistry Portal. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide.

Sources

- 1. 5-Chlorothiophene-3-methanol | Properties, Uses, Safety Data & Supplier in China [quinoline-thiophene.com]

- 3. PubChemLite - this compound (C5H5ClOS) [pubchemlite.lcsb.uni.lu]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 3-Thiophenecarboxaldehyde, 5-chloro- | 36155-85-8 [chemicalbook.com]

- 8. CN102659757A - Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof - Google Patents [patents.google.com]

- 9. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 10. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Chloro-2-thiophenecarboxylic acid | C5H3ClO2S | CID 95048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. 5-Chlorothiophene-3-carboxylic acid | C5H3ClO2S | CID 819049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. methanex.com [methanex.com]

- 15. methanex.com [methanex.com]

- 16. quimica.ypf.com [quimica.ypf.com]

(5-Chlorothiophen-3-YL)methanol molecular structure and formula

An In-depth Technical Guide to (5-Chlorothiophen-3-YL)methanol for Advanced Research

Abstract

This compound is a functionalized heterocyclic compound of significant interest to the pharmaceutical and material science sectors. As a substituted thiophene, it belongs to a class of molecules recognized as "privileged structures" in medicinal chemistry, frequently incorporated into the core of various therapeutic agents.[1][2] This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, plausible synthetic routes, and methods for structural characterization. It is designed to serve as a foundational resource for researchers in organic synthesis, drug discovery, and materials science, offering both theoretical insights and practical, field-proven methodologies.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 73919-87-6, is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom.[3] The structure features a chloromethyl group at the 3-position and a chlorine atom at the 5-position of the thiophene ring. This specific substitution pattern dictates its electronic properties and reactivity, making it a versatile building block in organic synthesis. The chlorine atom acts as an electron-withdrawing group, influencing the aromaticity and reactivity of the thiophene ring, while the primary alcohol function provides a key site for further chemical modification.[4]

The molecular structure can be visualized as follows:

Caption: Proposed two-step synthesis and purification workflow.

Step 1: Synthesis of 5-Chlorothiophene-3-carbaldehyde (Precursor)

This protocol is adapted from a known procedure for the chlorination of thiophene-3-carbaldehyde. [5]The use of N-chlorosuccinimide (NCS) provides a reliable method for electrophilic chlorination of the electron-rich thiophene ring, with regioselective substitution occurring at the 5-position due to the directing effects of the sulfur atom and the aldehyde group.

Protocol:

-

Reaction Setup: To a solution of thiophene-3-carbaldehyde (1.0 eq.) in glacial acetic acid (approx. 9 mL per 1.0 g of aldehyde), add N-chlorosuccinimide (1.0 eq.).

-

Heating: Heat the reaction mixture with stirring at 110 °C for 4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (approx. 6 mL per 1.0 g of initial aldehyde).

-

Washing: Transfer the solution to a separatory funnel and wash sequentially with water (3 x 5 mL), saturated sodium bicarbonate solution (2 x 2.5 mL), and finally with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chlorothiophene-3-carbaldehyde, which can be used in the next step, sometimes without further purification. [5]

Step 2: Reduction to this compound

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones over other functional groups like esters. [6][7] Protocol:

-

Reaction Setup: Dissolve the crude 5-chlorothiophene-3-carbaldehyde (1.0 eq.) in a suitable solvent mixture, such as methanol (MeOH) and tetrahydrofuran (THF) (1:1 v/v, approx. 10 mL per 1.0 g of aldehyde).

-

Cooling: Cool the solution in an ice bath to 0 °C.

-

Reagent Addition: Add sodium borohydride (NaBH₄) (1.2-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC.

-

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench the excess NaBH₄ by the dropwise addition of 1N aqueous HCl or saturated aqueous ammonium chloride until gas evolution ceases. [8]6. Extraction: Extract the product into an organic solvent such as dichloromethane or ethyl acetate (3x volumes).

-

Washing and Drying: Combine the organic layers, wash with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentration: Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials, byproducts, and residual reagents. Flash column chromatography is the method of choice for this purpose.

Protocol:

-

Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable eluent system, such as a mixture of hexane and ethyl acetate.

-

Sample Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elution: Elute the column with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity to 7:3).

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Structural Elucidation and Characterization

Rigorous characterization is necessary to confirm the identity and purity of the synthesized compound. While comprehensive, peer-reviewed spectral data for this compound is not widely published, this section outlines the expected outcomes from standard analytical techniques. [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: To date, experimental ¹H and ¹³C NMR spectra for this compound are not readily available in the public domain. The data presented in Table 2 are predicted values and should be used as a guide for experimental verification. Predicted shifts are based on computational models and may vary from experimental values. [7][8] Expected ¹H NMR Features:

-

Thiophene Protons (H-2, H-4): Two signals in the aromatic region (approx. 7.0-7.5 ppm). These would appear as doublets with a small coupling constant (J ≈ 1-2 Hz) if they couple to each other, or as singlets.

-

Methylene Protons (-CH₂OH): A singlet around 4.5-4.8 ppm. This signal may appear as a doublet if it couples to the hydroxyl proton.

-

Hydroxyl Proton (-OH): A broad singlet that can appear over a wide chemical shift range (typically 1.5-5.0 ppm) and is exchangeable with D₂O.

Expected ¹³C NMR Features:

-

Thiophene Carbons: Four distinct signals in the aromatic region (approx. 120-145 ppm). The carbon bearing the chlorine (C-5) and the carbon attached to the hydroxymethyl group (C-3) would be significantly influenced by these substituents.

-

Methylene Carbon (-CH₂OH): One signal in the aliphatic region, expected around 60-65 ppm.

| Data Type | Predicted Chemical Shift (ppm) / Expected Features |

| ¹H NMR | ~7.2 (s, 1H), ~7.0 (s, 1H), ~4.7 (s, 2H), ~2.0-3.0 (br s, 1H, -OH) |

| ¹³C NMR | ~144 (C-3), ~130 (C-5), ~127 (C-2), ~122 (C-4), ~61 (-CH₂) |

| FT-IR (cm⁻¹) | 3200-3500 (broad, O-H stretch), ~3100 (C-H aromatic stretch), ~2900 (C-H aliphatic stretch), ~1400-1500 (C=C aromatic stretch), ~1050 (C-O stretch), ~700-800 (C-Cl stretch) |

| Mass Spec (EI) | M⁺ peak at m/z 148/150 (approx. 3:1 ratio due to ³⁵Cl/³⁷Cl isotopes). Key fragment: [M-CH₂OH]⁺. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The expected spectrum for this compound would prominently feature a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol. Other characteristic peaks would include C-H stretches for the aromatic ring and the methylene group, C=C stretching of the thiophene ring, and C-O and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition. Under Electron Impact (EI) ionization, the molecule is expected to show a molecular ion peak (M⁺). A key feature would be the isotopic pattern of chlorine, with two peaks at m/z 148 (for ³⁵Cl) and m/z 150 (for ³⁷Cl) in an approximate 3:1 intensity ratio, confirming the presence of one chlorine atom.

Applications in Medicinal Chemistry and Drug Discovery

Thiophene and its derivatives are of paramount importance in drug discovery. The thiophene ring is considered a bioisostere of the benzene ring but offers unique properties, including different electronic distribution and the ability to act as a hydrogen bond acceptor via its sulfur atom. [1]This makes it a valuable scaffold in designing molecules that can interact effectively with biological targets. [9]

-

Scaffold for Bioactive Molecules: this compound serves as a key intermediate. The hydroxyl group can be easily converted into other functionalities (e.g., ethers, esters, amines) or used as a handle to link the thiophene core to other molecular fragments.

-

Modulation of Physicochemical Properties: The presence of the chlorine atom can enhance membrane permeability and metabolic stability, or it can be used to fine-tune the binding affinity of a drug candidate to its target protein.

-

Precursor for Approved Drugs: While this specific molecule is a building block, related structures like 5-chlorothiophene-2-carbonyl chloride are crucial intermediates in the synthesis of major pharmaceuticals, such as the anticoagulant Rivaroxaban. [7][10]The development of efficient syntheses for such building blocks is therefore critical for the pharmaceutical industry.

Safety, Handling, and Storage

As with any laboratory chemical, this compound must be handled with appropriate safety precautions. While a specific Material Safety Data Sheet (MSDS) is not universally available, data from related chlorinated thiophene compounds provide a strong basis for safe handling protocols. [1][2][11]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) at all times. [11]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust. Avoid contact with skin, eyes, and clothing. [1]* Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly sealed.

-

First Aid Measures:

-

Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. [2]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

-

References

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%.

- PubChemLite. (n.d.). This compound (C5H5ClOS).

- RSC Medicinal Chemistry. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Alchemist-chem. (n.d.). 5-Chlorothiophene-3-methanol | Properties, Uses, Safety Data & Supplier in China.

- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.

- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- NIH. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

- Google Patents. (2013). WO 2013/164833 A1.

- American Chemical Society. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl] - 1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor.

- The Role of Thiophene Derivatives in Drug Discovery. (n.d.).

- MDPI. (n.d.). Thiophene-Based Compounds.

- PubMed. (n.d.). Therapeutic Potential of Thiophene Compounds: A Mini-Review.

- Allschoolabs. (n.d.). This compound - 97%, high purity , CAS No.73919-87-6.

Sources

- 1. 5-Chlorothiophene-2-ylmethanol(74168-69-7) 1H NMR [m.chemicalbook.com]

- 2. PubChemLite - this compound (C5H5ClOS) [pubchemlite.lcsb.uni.lu]

- 3. (5-chloro-1-benzothiophen-3-yl)methanol - Amerigo Scientific [amerigoscientific.com]

- 4. rsc.org [rsc.org]

- 5. chiralen.com [chiralen.com]

- 6. rsc.org [rsc.org]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. 5-Chlorothiophene-2-carboxylic acid(24065-33-6) 13C NMR [m.chemicalbook.com]

- 11. rsc.org [rsc.org]

A Comprehensive Technical Guide to (5-Chlorothiophen-3-YL)methanol: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chlorothiophen-3-YL)methanol, bearing the CAS number 73919-87-6, is a halogenated heterocyclic compound that has emerged as a significant building block in the landscape of medicinal chemistry. Its unique structural features, comprising a substituted thiophene ring, render it a valuable intermediate in the synthesis of complex molecular architectures, most notably in the development of novel anticoagulant therapies. This guide provides a detailed overview of its chemical and physical properties, plausible synthetic routes, characteristic reactivity, and established applications, with a particular focus on its role in the synthesis of Factor Xa inhibitors.

Physicochemical Properties

This compound is a compound whose physical state at room temperature can be a colorless to pale yellow liquid or a low-melting solid.[1] It exhibits limited solubility in water but is soluble in common organic solvents such as ethers and chlorinated hydrocarbons.[1]

| Property | Value | Source |

| CAS Number | 73919-87-6 | [] |

| Molecular Formula | C₅H₅ClOS | [] |

| Molecular Weight | 148.61 g/mol | [] |

| IUPAC Name | This compound | [] |

| SMILES | C1=C(SC=C1CO)Cl | [3] |

| InChI Key | RJCDMSXITBOXRL-UHFFFAOYSA-N | [3] |

| Purity (typical) | >97% | [] |

Synthesis and Elucidation

While this compound is commercially available, understanding its synthesis is crucial for researchers. A highly plausible and efficient synthetic route involves the reduction of its corresponding carboxylic acid, 5-chlorothiophene-3-carboxylic acid.

Representative Synthetic Protocol: Reduction of 5-Chlorothiophene-3-Carboxylic Acid

This protocol is based on well-established methods for the reduction of carboxylic acids to primary alcohols using lithium aluminum hydride (LiAlH₄).

Disclaimer: This is a representative protocol and has not been directly extracted from a peer-reviewed publication for this specific molecule. Researchers should perform their own optimization and safety assessments.

Reaction Scheme:

Caption: Reduction of 5-chlorothiophene-3-carboxylic acid.

Materials:

-

5-Chlorothiophene-3-carboxylic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), add a suspension of lithium aluminum hydride (1.2 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve 5-chlorothiophene-3-carboxylic acid (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the mass of LiAlH₄ in grams.

-

Stir the resulting mixture at room temperature for 1 hour, during which a granular precipitate should form.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the ether washings, and dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, the methylene protons of the methanol group, and the hydroxyl proton. The aromatic protons would likely appear as doublets in the aromatic region (δ 7.0-7.5 ppm). The methylene protons would likely appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-4.8 ppm. The hydroxyl proton signal would be a broad singlet, and its chemical shift would be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum would show four signals for the thiophene ring carbons and one for the methylene carbon. The carbon attached to the chlorine atom would be shifted downfield. The carbon bearing the methanol group would also be distinct.

Mass Spectrometry (MS)

Predicted mass spectral data for this compound is available.[3]

| Adduct | Predicted m/z |

| [M+H]⁺ | 148.98224 |

| [M+Na]⁺ | 170.96418 |

| [M-H]⁻ | 146.96768 |

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is dictated by the thiophene ring and the primary alcohol functionality. The thiophene ring can undergo electrophilic substitution reactions, and the hydroxyl group can be involved in esterification, etherification, and oxidation reactions.

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of direct Factor Xa inhibitors, a class of anticoagulant medications used to prevent and treat blood clots.[4][5][6]

Role in the Synthesis of Factor Xa Inhibitors

This compound is a precursor to the 5-chlorothiophene-2-carbonyl chloride or 5-chlorothiophene-2-carboxylic acid moiety, which is a critical component of several Factor Xa inhibitors, including the widely used drug Rivaroxaban.[7][8][9] This fragment of the molecule plays a crucial role in the binding of the inhibitor to the S1 pocket of the Factor Xa enzyme.[9]

Caption: Synthetic pathway from the core compound to Factor Xa inhibitors.

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a pivotal intermediate for researchers and professionals in the field of drug development. Its role in the synthesis of potent Factor Xa inhibitors underscores its importance in medicinal chemistry. While detailed experimental data on its synthesis and characterization are not widely published, its established utility and commercial availability make it a valuable tool for the creation of novel therapeutics.

References

- 5-Chlorothiophene-3-methanol | Properties, Uses, Safety Data & Supplier in China. (n.d.). Alchemist-chem.com.

- Pinto, D. J., et al. (2007). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (Apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 50(22), 5339–5356.

- The Development of New Factor Xa Inhibitors Based on Amide Synthesis. (2018). Current Organic Synthesis, 15(5), 638-649.

- Roehrig, S., et al. (2005). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Journal of Medicinal Chemistry, 48(19), 5900–5908.

- Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. (2024). International Research Journal on Advanced Engineering and Management, 10(7).

- This compound. (n.d.). PubChem.

- A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide. (2013).

- This compound. (n.d.). ChemUniverse.

- Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. (2005). Journal of Medicinal Chemistry, 48(19), 5900-5908.

- Synthesis and factor Xa inhibitory activity of rivaroxaban derivatives. (2015). Chinese Journal of Medicinal Chemistry, 25(4), 273-278.

- HI-239 (73919-87-6, MFCD13659394). (n.d.). Parkway Scientific.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (2016). Organic Process Research & Development, 20(4), 739-745.

- 1 H NMR data of model compounds 5-8 (solvent: CDCl 3 ). (n.d.). ResearchGate.

- The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester. (1990).

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010). Organometallics, 29(9), 2176–2179.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)

- 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. (2013).

- This compound - 97%, high purity , CAS No.73919-87-6. (n.d.). Allschoolabs.

- 13C | methanol-d4 | NMR Chemical Shifts. (n.d.). NMRS.io.

- Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2007). Beilstein Journal of Organic Chemistry, 3, 23.

- Syntheses and 13C NMR Spectra of Some 5-Chloro-substituted Lichen Xanthones. (1979). Acta Chemica Scandinavica B, 33, 479-484.

- Influence of an Ester Directing-Group on Defect Formation in the Synthesis of Conjugated Polymers via Direct Arylation Polymerization (DArP) using Sustainable Solvents - Supporting Information. (n.d.).

- New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing c

- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivatives Through Oximes. (2024). Biological and Molecular Chemistry, 1(1), 118-126.

- (2-chlorothiophen-3-yl)methanol. (n.d.). PubChem.

Sources

- 1. rsc.org [rsc.org]

- 3. PubChemLite - this compound (C5H5ClOS) [pubchemlite.lcsb.uni.lu]

- 4. Design and synthesis of isoxazoline derivatives as factor Xa inhibitors. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldncloudpublications.com [goldncloudpublications.com]

- 8. WO2013118130A1 - A process for the preparation of 5-chloro-n-({(5s)-2-oxo-3-[4-(3-oxo-4-morpholinyl) phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophene carboxamide - Google Patents [patents.google.com]

- 9. mms.dsfarm.unipd.it [mms.dsfarm.unipd.it]

The Pharmacological Potential of Chlorothiophene Derivatives: A Technical Guide to Biological Activity and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

The thiophene ring, a sulfur-containing heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous commercially available drugs.[1] The introduction of a chlorine atom to this scaffold creates chlorothiophene, a versatile precursor for a vast array of derivatives with a wide spectrum of biological activities.[2][3] These compounds have demonstrated significant therapeutic potential, ranging from combating drug-resistant microbes and inhibiting cancer cell proliferation to mitigating inflammation.[2] This in-depth technical guide provides a comprehensive analysis of the biological activities of chlorothiophene derivatives and their analogues, grounded in experimental data and detailed methodologies to empower researchers in the fields of drug discovery and development.

The Chemistry of Opportunity: Synthesis of Chlorothiophene Derivatives

The inherent reactivity of the chloromethyl and other reactive groups on the chlorothiophene scaffold allows for facile structural modifications, enabling the generation of diverse chemical libraries for biological screening.[2] A common and effective method for synthesizing chlorothiophene-based chalcones, a class of compounds with significant biological activity, is the Claisen-Schmidt condensation reaction.[4][5] This method has been shown to be highly effective, with yields ranging from 68% to 96%.[4][5]

Experimental Protocol: Synthesis of Chlorothiophene-Based Chalcones via Claisen-Schmidt Condensation[4]

This protocol describes the synthesis of chalcones from 2-acetyl-5-chlorothiophene and various aromatic aldehydes.

Materials:

-

2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene (0.01 mol)

-

Corresponding aromatic aldehyde (0.01 mol)

-

Methanol (20 mL)

-

40% Potassium Hydroxide (KOH) solution (4 mL)

-

5% Hydrochloric acid (HCl)

-

Ethyl acetate

-

n-hexane

-

Crushed ice

-

Thin Layer Chromatography (TLC) apparatus

-

Stirring apparatus

-

Standard laboratory glassware

Procedure:

-

A mixture of 2-acetyl-5-chlorothiophene or 2-acetyl-4,5-dichlorothiophene (0.01 mol) and the corresponding aromatic aldehyde (0.01 mol) in methanol (20 mL) is prepared.

-

4 mL of 40% KOH is added to the mixture.

-

The reaction mixture is stirred for 24 hours at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an eluent of n-hexane/ethyl acetate (7:3).

-

Upon completion, the reaction mixture is poured into crushed ice.

-

The mixture is then acidified with 5% HCl.

-

The resulting solid precipitate is collected by filtration.

-

The solid is washed with water and purified by recrystallization from ethyl acetate.

-

The purified product is dried in a desiccator.

Causality of Experimental Choices:

-

The use of a strong base like KOH is crucial to deprotonate the α-carbon of the acetylthiophene, forming an enolate which then acts as a nucleophile.

-

Methanol serves as a suitable solvent that can dissolve both the reactants and the base.

-

The Claisen-Schmidt condensation is a reliable and high-yielding reaction for the formation of α,β-unsaturated ketones (chalcones).

-

Monitoring by TLC allows for the determination of the reaction's endpoint, preventing the formation of side products due to prolonged reaction times.

-

Acidification is necessary to neutralize the excess base and precipitate the chalcone product.

-

Recrystallization is a standard purification technique to obtain a highly pure solid product.

Combating Malignancy: Anticancer Activity of Chlorothiophene Derivatives

Chlorothiophene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[2][4][5] Research has focused on their ability to induce apoptosis and disrupt key signaling pathways involved in cancer progression.[4][6]

Mechanism of Action: Targeting the p53 Pathway and Apoptotic Proteins

A significant mechanism of action for some chlorothiophene-based chalcones involves the p53 tumor suppressor pathway.[4] Disruptions in this pathway are common in carcinogenesis, making p53 a critical target for cancer therapeutics.[4] These compounds have been shown to interact with anti-apoptotic proteins such as MDM2 and Bcl-2, which are key regulators of the p53 pathway.[4] Computational analysis has revealed moderate binding interactions with these proteins, suggesting a potential mechanism for inducing apoptosis in cancer cells.[4][6]

Diagram: Simplified p53 Signaling Pathway and the Role of Chlorothiophene Analogs

Caption: Inhibition of MDM2 and Bcl-2 by chlorothiophene analogs can restore p53 function and promote apoptosis.

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of chlorothiophene derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines.

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| Chlorothiophene-based Chalcone | C4 | WiDr (Colorectal) | 0.77 | [4][5] |

| Chlorothiophene-based Chalcone | C6 | WiDr (Colorectal) | 0.45 | [4][5] |

| 3-Chlorothiophene-2-carboxylic Acid Cobalt Complex | Complex 4 | K562 (Leukemia) | - (62.05 ± 1.15% inhibition) | [7][8] |

| 3-Chlorothiophene-2-carboxylic Acid Cobalt Complex | Complex 4 | SW480 (Colon) | - (66.83 ± 1.05% inhibition) | [7][8] |

| 2,5-dichlorothiophen-3-yl-methoxypyridine-3-carbonitrile | 5d | HepG2, DU145, MBA-MB-231 | 1-5 µM | [9] |

| 2,5-dichlorothiophen-3-yl-methoxypyridine-3-carbonitrile | 5g | HepG2, DU145, MBA-MB-231 | 1-5 µM | [9] |

| 2,5-dichlorothiophen-3-yl-methoxypyridine-3-carbonitrile | 5h | HepG2, DU145, MBA-MB-231 | 1-5 µM | [9] |

| 2,5-dichlorothiophen-3-yl-methoxypyridine-3-carbonitrile | 5i | HepG2, DU145, MBA-MB-231 | 1-5 µM | [9] |

Experimental Protocol: MTT Cytotoxicity Assay[2]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.

Materials:

-

Cancer cell lines (e.g., WiDr, K562)

-

96-well microplates

-

Complete cell culture medium

-

Chlorothiophene derivative compounds

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed approximately 10,000 cells per 100 µL of complete medium into each well of a 96-well microplate.

-

Incubate the plate in a CO₂ incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the chlorothiophene derivative compounds in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plate for a further 24-48 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.

-

After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ values.

Diagram: Workflow of a Typical MTT Cytotoxicity Assay

Caption: A stepwise representation of the MTT assay for determining cytotoxicity.

Quelling Inflammation: Anti-inflammatory Properties

Substituted thiophenes have demonstrated significant anti-inflammatory activity, with some derivatives showing efficacy comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs).[1][10][11][12]

Mechanism of Action: Inhibition of COX/LOX Enzymes

The anti-inflammatory properties of many thiophene-based compounds, such as Tinoridine and Tiaprofenic acid, are attributed to their ability to inhibit cyclooxygenase (COX) enzymes.[1] Some derivatives, like Tenidap, are dual inhibitors of both COX and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade.[1][10]

In Vivo Evaluation of Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard and acute in vivo model used to screen for anti-inflammatory activity.[10][11]

| Compound Series | Derivative | Dose (mg/kg) | Anti-inflammatory Activity (% Protection) | Reference |

| Tetra substituted thiophenes | III | - | 60% | [10] |

| Tetra substituted thiophenes | IV | - | 60% | [10] |

| Tetra substituted thiophenes | VIII | - | 64% | [10] |

| Tetrasubstituted thiophene esters | 4c | 10 | 71% | [11][12][13] |

| Tetrasubstituted thiophene esters | 4c | 20 | 77% | [11][12][13] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema[10][11]

Materials:

-

Wistar rats

-

1% Carrageenan solution in saline

-

Chlorothiophene derivative compounds

-

Standard drug (e.g., Ibuprofen, Mefanamic acid)

-

Plethysmometer

-

Oral gavage needles

Procedure:

-

Fast the rats overnight with free access to water.

-

Divide the rats into groups: control, standard, and test groups (receiving different doses of the chlorothiophene derivatives).

-

Administer the test compounds and the standard drug orally. The control group receives the vehicle.

-

After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Broad-Spectrum Defense: Antimicrobial and Antifungal Activities

Chlorothiophene derivatives have shown considerable promise as antimicrobial and antifungal agents, with activity against a range of pathogenic bacteria and fungi.[2][14][15][16][17][18][19]

Mechanism of Action: Targeting Fungal Cellular Processes

The antifungal effects of chlorothiophene-based agents are often exerted by targeting essential fungal cellular processes.[15] Two key identified mechanisms are the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane, and the disruption of the mitochondrial electron transport chain through the inhibition of succinate dehydrogenase.[15]

Quantitative Analysis of Antimicrobial and Antifungal Activity

The efficacy of these compounds is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.[2]

| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |

| Spiro–indoline–oxadiazole derivative | - | Clostridium difficile | 2 to 4 | [2][18] |

| Thiophene-Isoxazole Derivatives | LK7 | Staphylococcus aureus | - | [2] |

| Chalcone | C4 | Candida albicans | 0.91 µM/ml | [15] |

| 3-chlorobenzo[b]thiophene with cyclohexanol | - | Staphylococcus aureus | 16 | [20] |

| 3-bromobenzo[b]thiophene with cyclohexanol | - | Staphylococcus aureus | 16 | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination[2]

Materials:

-

Bacterial or fungal strains

-

96-well microplates

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

Chlorothiophene derivative compounds

-

Standard antimicrobial/antifungal drug

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

Perform serial two-fold dilutions of the chlorothiophene derivatives in the broth medium in a 96-well plate.

-

Add the microbial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Workflow for MIC Determination by Broth Microdilution

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration.

Expanding the Therapeutic Horizon: Antiviral and Other Activities

The biological activity of chlorothiophene derivatives extends beyond anticancer, anti-inflammatory, and antimicrobial effects. Research has also explored their potential as antiviral agents and their applications in other therapeutic areas.[6][21][22][23][24]

Antiviral Potential

Derivatives of 5-chlorothiophene-2-carboxylic acid have shown notable anti-norovirus activity.[6] Specifically, 5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide exhibited an EC₅₀ of 30 µM against murine norovirus replication in cell culture.[6] Other studies have also reported the anti-influenza activity of certain benzo(b)thiophene derivatives.[21]

Acetylcholinesterase Inhibition

Certain thiophene derivatives have been synthesized and evaluated as acetylcholinesterase inhibitors, which are relevant for the treatment of neurological disorders like Alzheimer's disease.[25][26][27] For instance, 2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide demonstrated 60% inhibition of acetylcholinesterase, outperforming the reference drug donepezil (40% inhibition) in the same assay.[25][26]

Conclusion and Future Directions

Chlorothiophene derivatives represent a privileged scaffold in medicinal chemistry, offering a wealth of opportunities for the development of novel therapeutic agents. Their diverse biological activities, coupled with their synthetic tractability, make them an exciting area of research. Future work should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity for specific biological targets. Further elucidation of their mechanisms of action will also be crucial for their translation into clinical applications. The comprehensive data and protocols presented in this guide serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this versatile class of compounds.

References

- Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design. (n.d.). PubMed.

- Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway. (2025). Arabian Journal of Chemistry.

- Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway | Request PDF. (n.d.). ResearchGate.

- Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (n.d.). PubMed.

- Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). PMC.

- Full article: Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (n.d.). Taylor & Francis Online.

- Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes. (n.d.). Taylor & Francis Online.

- The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (n.d.). MDPI.

- Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (n.d.). MDPI.

- SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES. (n.d.).

- Synthesis and antimicrobial activity of some new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives. (n.d.). ResearchGate.

- Bioactivation Potential of Thiophene-Containing Drugs. (2011). Chemical Research in Toxicology.

- The antiviral activity of some related benzo(b) thiophene derivatives. II. Anti-influenza activity. (1974). SpringerLink.

- Synthesis, Characterization, and Anticancer Activity of 3-Chlorothiophene-2-carboxylic Acid Transition Metal Complexes. (n.d.). ResearchGate.

- Structure-activity relationships in nitrothiophenes. (2006). PubMed.

- Bioactivation of Substituted Thiophenes Including α-chlorothiophene-containing Compounds in Human Liver Microsomes. (2011). PubMed.

- Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). NIH.

- Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. (n.d.). ResearchGate.

- Studies on the biological activity of some nitrothiophenes | Request PDF. (n.d.). ResearchGate.

- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014).

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). PubMed.

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (2012). PMC.

- Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. (2024). PubMed.

- Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. (n.d.).

- Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors. (2012). PubMed.

- 1602308 Thiophene derivatives used as antiviral agent against flavivirus infections. (n.d.).

- 2-Chlorothiophene. (n.d.). PubChem.

- Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture. (2018). MDPI.

- Design, synthesis and evaluation of novel 5-phenylthiophene derivatives as potent fungicidal of Candida albicans and antifungal reagents of fluconazole-resistant fungi. (2021). PubMed.

- Biological Activities of Thiophenes. (2024). Encyclopedia MDPI.

- Synthesis and biological evaluation of novel benzothiophene derivatives. (2018). Indian Academy of Sciences.

- Synthesis and Antiviral Activity of Camphene Derivatives against Different Types of Viruses. (n.d.).

- An Update Comprehensive Review on the Antiviral Activities of Chalcone Analogs. (n.d.).

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024).

- Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. (n.d.). ResearchGate.

Sources

- 1. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]

- 10. Tetra substituted thiophenes as anti-inflammatory agents: exploitation of analogue-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, anti-inflammatory, analgesic and antioxidant activities of some tetrasubstituted thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES – ScienceOpen [scienceopen.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. ias.ac.in [ias.ac.in]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. The antiviral activity of some related benzo(b) thiophene derivatives. II. Anti-influenza activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 23. mdpi.com [mdpi.com]

- 24. An Update Comprehensive Review on the Antiviral Activities of Chalcone Analogs [ijnc.ir]

- 25. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and biological evaluation of thiophene derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Solubility Profile of (5-Chlorothiophen-3-YL)methanol: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

(5-Chlorothiophen-3-YL)methanol is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility in synthesis is fundamentally governed by its behavior in various solvent systems. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. We delve into the theoretical principles dictating its solubility, present a detailed, self-validating experimental protocol for both qualitative and quantitative solubility determination, and discuss the interpretation of solubility data in the context of solvent properties. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development.

Introduction: The Significance of this compound and its Solubility

This compound, a functionalized thiophene derivative, serves as a crucial intermediate in the synthesis of complex organic molecules. The thiophene ring is a well-established bioisostere for the benzene ring in drug design, often introduced to modulate potency, selectivity, and pharmacokinetic properties. The chloro- and methanol- functionalities on this scaffold provide versatile handles for further chemical modification.

The success of any chemical process, from reaction setup and workup to final purification and formulation, is critically dependent on the solubility of its components. A thorough understanding of the solubility profile of this compound is therefore not merely academic but a prerequisite for efficient and scalable process development. Poor solvent selection can lead to issues such as low reaction yields, difficult purification, and challenges in achieving desired concentrations for biological screening or formulation. This guide provides the foundational knowledge and practical methodology to systematically characterize the solubility of this important building block.

Theoretical Underpinnings of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction.[1] This rule suggests that substances with similar intermolecular forces and polarity are more likely to be miscible or soluble in one another.[2] The molecular structure of this compound presents several key features that dictate its interaction with solvents:

-

The Thiophene Ring: The sulfur-containing aromatic ring contributes to the molecule's overall size and introduces a degree of aromatic character and moderate polarity.

-

The Chlorine Atom: As an electronegative substituent, the chlorine atom enhances the molecule's polarity and can participate in dipole-dipole interactions.

-

The Methanol Group (-CH₂OH): This is the most significant feature for determining solubility in polar solvents. The hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, enabling strong interactions with protic solvents like water, ethanol, and methanol.

Based on this structure, we can predict that this compound will exhibit limited solubility in water due to the hydrophobic nature of the chlorothiophene core, but will be readily soluble in many common organic solvents.[3] Its solubility is expected to be highest in polar organic solvents, particularly those that can engage in hydrogen bonding.

Physicochemical & Safety Profile

A summary of the key properties of (5--Chlorothiophen-3-YL)methanol is presented below.

| Property | Value | Source |

| Molecular Formula | C₅H₅ClOS | [4][] |

| Molecular Weight | 148.61 g/mol | [4][] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [3] |

| Predicted XlogP | 1.7 | [4] |

| Water Solubility | Limited / Poor | [3] |

| Organic Solvent Solubility | Generally soluble in common organic solvents (e.g., ether, dichloromethane, chloroform) | [3] |

Safety Precautions: No specific safety data sheet (SDS) is available for this compound itself. However, data from related thiophene compounds suggest that appropriate precautions are necessary.[6] Handling should be performed in a well-ventilated fume hood.[7] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[6][8] Avoid inhalation of vapors and contact with skin and eyes.[7]

Experimental Protocol for Solubility Determination

This section provides a robust, two-part protocol for characterizing the solubility of this compound. The first part is a rapid qualitative assessment, while the second describes a rigorous quantitative method.

Materials & Equipment

-

This compound (purity ≥97%)

-

Solvents: A range of analytical grade solvents covering different polarity classes (see Table 2).

-

Equipment: Analytical balance, vortex mixer, thermostatically controlled shaker/incubator, 2 mL glass vials with screw caps, centrifuge, calibrated micropipettes, UV-Vis spectrophotometer or HPLC system.

Protocol 1: Qualitative Solubility Screening

This rapid screening method helps to classify the compound's solubility in a broad range of solvents and is useful for initial solvent selection for reactions and chromatography.

Procedure:

-

Add approximately 20 mg of this compound to a tared 2 mL glass vial and record the exact mass.

-

Add 0.5 mL of the selected solvent to the vial.

-

Cap the vial and vortex vigorously for 60 seconds.

-

Visually inspect the solution against a dark background.

-

If the solid is completely dissolved, classify as "Soluble" .

-

If the solid is not completely dissolved, add another 0.5 mL of solvent (total volume 1.0 mL).

-

Vortex again for 60 seconds and visually inspect.

-

If the solid is now completely dissolved, classify as "Sparingly Soluble" .

-

If a significant amount of solid remains undissolved, classify as "Insoluble" .

-

Repeat this procedure for each solvent listed in Table 2.

Protocol 2: Quantitative Equilibrium Solubility Determination

This method determines the equilibrium solubility at a specific temperature, providing precise quantitative data essential for formulation and process chemistry. The method described here is the isothermal shake-flask method.

Workflow for Quantitative Solubility Determination

Caption: Workflow for quantitative equilibrium solubility measurement.

Step-by-Step Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound (e.g., 50 mg) to a 2 mL glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the test solvent to the vial.

-

Equilibration: Seal the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). The presence of undissolved solid should be visible throughout this period.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the suspended solid settle. For a more complete separation, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes).

-

Sample Analysis:

-

Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot gravimetrically or volumetrically with an appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis Spectroscopy).

-

Prepare a multi-point calibration curve of this compound in the same solvent.

-

Analyze the diluted sample and determine its concentration by comparing its response to the calibration curve.

-

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Data Presentation and Interpretation

The results from the experimental protocols should be systematically tabulated for clear comparison and analysis.

Table 2: Properties of Selected Organic Solvents for Solubility Testing

| Solvent | Class | Dielectric Constant (20°C) | H-Bonding |

| Hexane | Nonpolar | 1.89 | None |

| Toluene | Nonpolar (Aromatic) | 2.38 | None |

| Dichloromethane (DCM) | Polar Aprotic | 9.08 | Acceptor |

| Diethyl Ether | Polar Aprotic | 4.34 | Acceptor |

| Ethyl Acetate | Polar Aprotic | 6.02 | Acceptor |

| Acetone | Polar Aprotic | 20.7 | Acceptor |

| Acetonitrile (ACN) | Polar Aprotic | 37.5 | Acceptor |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.58 | Acceptor |

| Isopropanol (IPA) | Polar Protic | 19.9 | Donor/Acceptor |

| Ethanol | Polar Protic | 24.6 | Donor/Acceptor |

| Methanol | Polar Protic | 32.7 | Donor/Acceptor |

| Water | Polar Protic | 80.1 | Donor/Acceptor |

| (Data sourced from various standard references like the CRC Handbook of Chemistry and Physics and other online resources)[9][10] |

Table 3: Illustrative Solubility Data for this compound at 25°C (Note: The following data are representative examples for illustrative purposes and should be replaced with experimentally determined values.)

| Solvent | Qualitative Result | Quantitative Solubility (mg/mL) |

| Hexane | Insoluble | < 1 |

| Toluene | Sparingly Soluble | ~15 |

| Dichloromethane (DCM) | Soluble | > 200 |

| Diethyl Ether | Soluble | > 200 |

| Ethyl Acetate | Soluble | > 200 |

| Acetone | Soluble | > 200 |

| Acetonitrile (ACN) | Soluble | > 150 |

| Tetrahydrofuran (THF) | Soluble | > 200 |

| Isopropanol (IPA) | Soluble | > 180 |

| Ethanol | Soluble | > 150 |

| Methanol | Soluble | > 150 |

| Water | Insoluble | < 0.5 |

Discussion and Interpretation

The solubility of this compound is dictated by a balance between its polar methanol group and its less polar chlorothiophene core.

-

In nonpolar solvents like hexane, solubility is expected to be very low. The energy required to break the strong hydrogen bonds between the methanol groups of the solute is not compensated by the weak van der Waals forces formed with the solvent.

-

In polar aprotic solvents like THF, DCM, and acetone, high solubility is anticipated. These solvents can act as hydrogen bond acceptors for the solute's hydroxyl group and have sufficient polarity to solvate the chlorothiophene ring through dipole-dipole interactions.

-

In polar protic solvents like methanol and ethanol, the compound should be readily soluble. These solvents can engage in strong hydrogen bonding with the solute's -OH group, acting as both donors and acceptors, effectively solvating the molecule.

-

In water , despite its high polarity and hydrogen bonding capacity, the solubility is expected to be poor.[3] The relatively large, nonpolar chlorothiophene portion of the molecule disrupts the strong hydrogen-bonding network of water, making dissolution energetically unfavorable.

Conclusion and Practical Implications

This guide has outlined the theoretical basis and a practical, robust methodology for determining the solubility of this compound. A systematic evaluation across a range of solvents with varying polarities and hydrogen bonding capabilities is essential for any researcher utilizing this compound. The resulting solubility data directly informs critical decisions in a laboratory setting:

-

Reaction Chemistry: Choosing a solvent that dissolves all reactants to ensure a homogeneous reaction medium, which often leads to faster reaction rates and higher yields.

-

Purification: Selecting appropriate solvent systems for crystallization or for chromatographic separation (e.g., finding a solvent in which the compound is sparingly soluble for crystallization, or choosing miscible solvents for a mobile phase in chromatography).

-

Drug Discovery: Preparing stock solutions at known concentrations for biological assays and understanding the compound's behavior in aqueous buffers, which is crucial for assessing bioavailability and formulating for in vivo studies.

By following the protocols detailed herein, scientists can generate reliable and reproducible solubility data, accelerating research and development timelines and ensuring the efficient and effective use of this compound.

References

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.